1-(3,5-dimethoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
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Overview
Description
1-(3,5-Dimethoxyphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, an oxadiazole ring, and a dimethoxyphenyl group
Preparation Methods
The synthesis of 1-(3,5-dimethoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the following steps:
Formation of the Triazole Ring: This step often involves the cycloaddition reaction between an azide and an alkyne to form the 1,2,3-triazole ring.
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids.
Coupling Reactions: The final step involves coupling the triazole and oxadiazole rings with the dimethoxyphenyl group and the o-tolyl group under suitable reaction conditions, such as the use of coupling reagents and catalysts.
Industrial production methods for this compound may involve optimization of these synthetic steps to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(3,5-Dimethoxyphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the oxadiazole or triazole rings, potentially leading to ring-opening or hydrogenation products.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1-(3,5-Dimethoxyphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial, anticancer, or anti-inflammatory agent.
Materials Science: Its structural features may contribute to the development of novel materials with specific electronic, optical, or mechanical properties.
Biological Studies: The compound can be used as a probe or tool in biological studies to investigate various biochemical pathways and molecular interactions.
Industrial Applications: It may find use in the synthesis of other complex organic molecules or as a component in specialized industrial processes.
Mechanism of Action
The mechanism of action of 1-(3,5-dimethoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine depends on its specific application. In medicinal chemistry, for example, the compound may exert its effects by interacting with specific molecular targets, such as enzymes, receptors, or DNA. The triazole and oxadiazole rings may play a crucial role in binding to these targets, while the dimethoxyphenyl and o-tolyl groups may enhance the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
1-(3,5-Dimethoxyphenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine can be compared with other similar compounds, such as:
1-(3,5-Dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine: This compound has a phenyl group instead of an o-tolyl group, which may affect its reactivity and applications.
1-(3,5-Dimethoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine: This compound has a p-tolyl group instead of an o-tolyl group, which may influence its chemical properties and biological activity.
1-(3,5-Dimethoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine: This compound has an m-tolyl group instead of an o-tolyl group, which may result in different reactivity and applications.
Properties
IUPAC Name |
3-(3,5-dimethoxyphenyl)-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O3/c1-11-6-4-5-7-15(11)18-21-19(28-23-18)16-17(20)25(24-22-16)12-8-13(26-2)10-14(9-12)27-3/h4-10H,20H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFJWCRCMDSSTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=CC(=C4)OC)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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